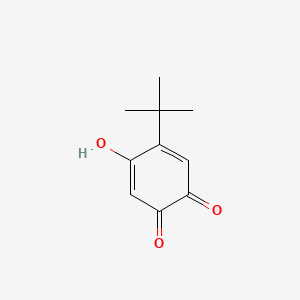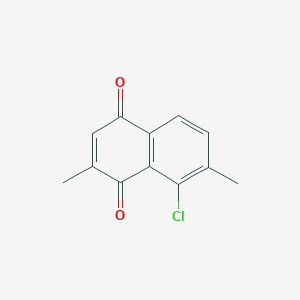
8-Chlorochimaphilin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-Chlorochimaphilin is a natural product found in Moneses uniflora with data available.
Wissenschaftliche Forschungsanwendungen
Antimicrobial Properties
A study identified 8-chlorochimaphilin as a novel compound with antimicrobial properties, isolated from Moneses uniflora. This discovery highlights its potential use in the development of new antimicrobial agents (Saxena, Farmer, Hancock, & Towers, 1996).
Chemopreventive and Anti-Cancer Activities
Chlorophyllin, a derivative of chlorophyll closely related to this compound, has been found effective as a chemopreventive agent against various cancers. It exhibits significant efficacy in inhibiting the growth and inducing apoptosis in cancer cells, suggesting a potential role in cancer therapy (Díaz, Li, & Dashwood, 2003).
Potential in Water Treatment and Disinfection
Research has shown that chlorophyllin can significantly reduce the formation of harmful byproducts during water chlorination, indicating its potential application in improving the safety of drinking water treatment processes (Liang & Singer, 2003).
Enhancement of Antimicrobial Efficacy
Studies suggest that when combined with other compounds, such as chlorhexidine digluconate, chlorophyllin can enhance antimicrobial efficacy against a range of microorganisms, both in planktonic and biofilm forms. This indicates its potential as an additive in disinfectants or antiseptics (Hendry, Worthington, Conway, & Lambert, 2009).
Eigenschaften
Molekularformel |
C12H9ClO2 |
|---|---|
Molekulargewicht |
220.65 g/mol |
IUPAC-Name |
8-chloro-2,7-dimethylnaphthalene-1,4-dione |
InChI |
InChI=1S/C12H9ClO2/c1-6-3-4-8-9(14)5-7(2)12(15)10(8)11(6)13/h3-5H,1-2H3 |
InChI-Schlüssel |
YCCXVFNHLXWDSE-UHFFFAOYSA-N |
SMILES |
CC1=C(C2=C(C=C1)C(=O)C=C(C2=O)C)Cl |
Kanonische SMILES |
CC1=C(C2=C(C=C1)C(=O)C=C(C2=O)C)Cl |
Synonyme |
8-chlorochimaphilin |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-[(1S,3R,5S,7R,9R,10S,12R,14S,15S,18R,19R,22S,23R)-9,10,22-trihydroxy-7,14,18-trimethyl-4,6,11-trioxahexacyclo[12.11.0.03,12.05,10.015,23.018,22]pentacosan-19-yl]-2H-furan-5-one](/img/structure/B1253931.png)
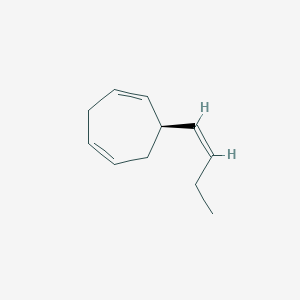
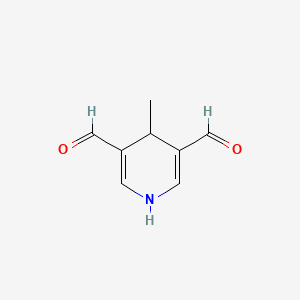
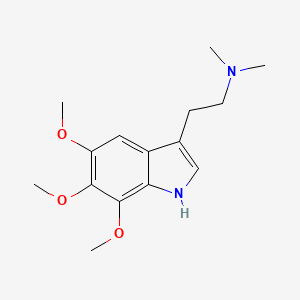
![carbanide;cobalt(3+);[5-(5,6-dimethylbenzimidazol-1-yl)-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl] 1-[3-[(4Z,14Z)-2,13,18-tris(2-amino-2-oxoethyl)-7,12,17-tris(3-amino-3-oxopropyl)-3,5,8,8,13,15,18,19-octamethyl-2,7,12,17-tetrahydro-1H-corrin-21-id-3-yl]propanoylamino]propan-2-yl phosphate](/img/structure/B1253937.png)

![6-{[5-(p-Nitrophenoxy)-5-oxopentanoyl]amino}hexanoic acid](/img/structure/B1253941.png)
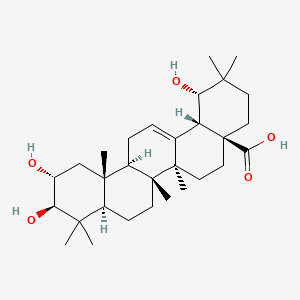

![(S)-2-Amino-3-(4h-Selenolo[3,2-B]-Pyrrol-6-Yl)-Propionic Acid](/img/structure/B1253946.png)
![[(1R,9R,12S,13S)-12-acetyloxy-3-hydroxy-4,11-dimethoxy-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5,10-tetraen-13-yl] acetate](/img/structure/B1253948.png)

![10-(azidomethyl)-13-methyl-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthrene-3,17-dione](/img/structure/B1253950.png)
